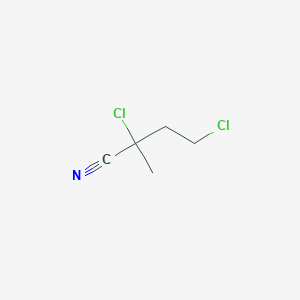
2,4-Dichloro-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-2-methylbutanenitrile is an organic compound with the molecular formula C5H7Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-2-methylbutanenitrile typically involves the chlorination of 2-methylbutanenitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CN} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{Cl}_2)(\text{CH}_3)\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-2-methylbutanoic acid.
Reduction: Formation of 2,4-dichloro-2-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-2-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-2-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The chlorine atoms can participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobutanenitrile: Similar structure but lacks the methyl group.
2,4-Dichloro-2-methylpentanenitrile: Similar structure with an additional carbon in the backbone.
2,4-Dichloro-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2,4-Dichloro-2-methylbutanenitrile is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
89215-42-9 |
|---|---|
Formule moléculaire |
C5H7Cl2N |
Poids moléculaire |
152.02 g/mol |
Nom IUPAC |
2,4-dichloro-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3 |
Clé InChI |
SRWYIUOOWAXFDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCl)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)



![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
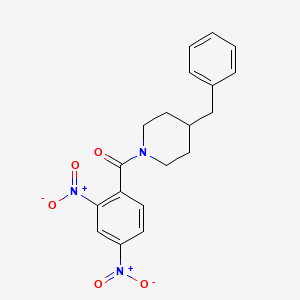

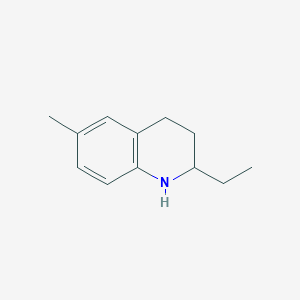
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
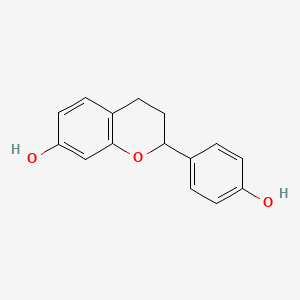
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)
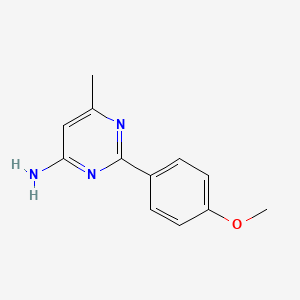
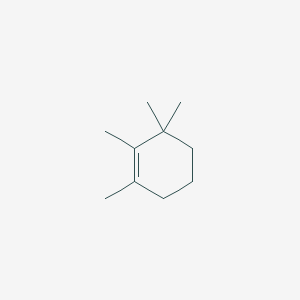
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
